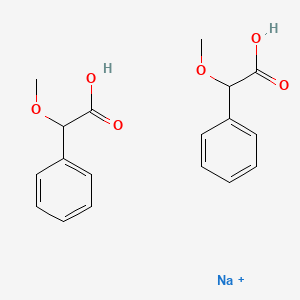![molecular formula C8H8F5NO2 B15060472 (6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060472.png)
(6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate is a synthetic organic molecule characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple fluorine atoms in its structure imparts distinct physicochemical properties, making it a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate typically involves a multi-step process. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of fluorine atoms and the trifluoroacetate group. Key steps may include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone or a related compound.
Introduction of Fluorine Atoms: Fluorination can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.
Attachment of the Trifluoroacetate Group: This step often involves the reaction of the intermediate spirocyclic compound with trifluoroacetic anhydride in the presence of a base, such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale synthesis would require careful control of reaction parameters, including temperature, pressure, and reaction time, to ensure consistent product quality.
化学反応の分析
Types of Reactions
(6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
科学的研究の応用
Chemistry
In chemistry, (6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its fluorinated structure may enhance its interaction with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique properties may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its fluorinated structure imparts desirable properties, such as increased thermal stability and resistance to chemical degradation, making it suitable for various applications.
作用機序
The mechanism of action of (6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, potentially affecting their function. The spirocyclic structure may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- (6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) acetate
- (6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) trifluoromethanesulfonate
Uniqueness
Compared to similar compounds, (6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate stands out due to the presence of the trifluoroacetate group, which imparts unique physicochemical properties. This group can enhance the compound’s stability and reactivity, making it a valuable target for research and development.
特性
分子式 |
C8H8F5NO2 |
|---|---|
分子量 |
245.15 g/mol |
IUPAC名 |
(6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H8F5NO2/c9-7(10)1-6(2-7)3-14-4(6)16-5(15)8(11,12)13/h4,14H,1-3H2 |
InChIキー |
CCZSTPVHLAEIGZ-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(F)F)CNC2OC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B15060392.png)
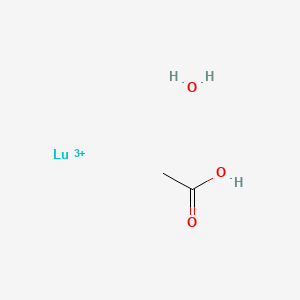
![{[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B15060401.png)
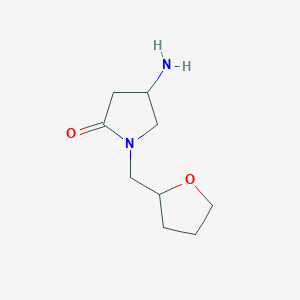
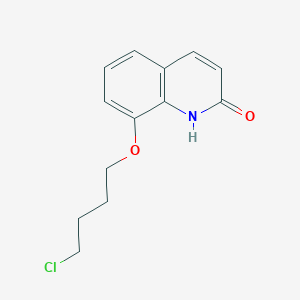
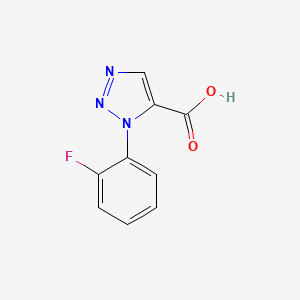
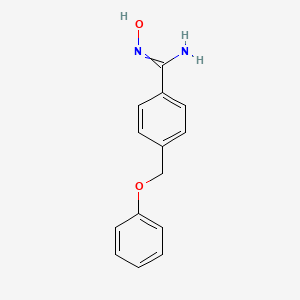
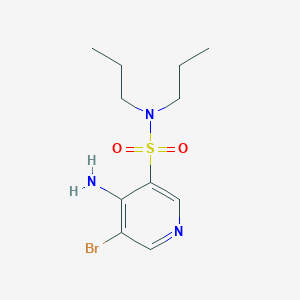
![1-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol](/img/structure/B15060448.png)
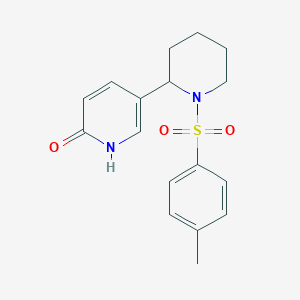
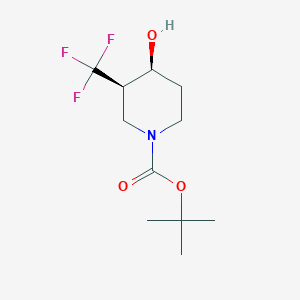
![(1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15060460.png)

